Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, a chlorophenyl group, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.
Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative of the thiophene reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The exact molecular pathways depend on the specific application and target. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: This compound is similar in structure but lacks the thiophene ring.
2-Amino-5-ethylpyrimidine: Another similar compound, which is studied for its anticancer properties.
Uniqueness
Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C14H14ClNO2S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-18-14(17)11-8(2)12(19-13(11)16)9-6-4-5-7-10(9)15/h4-7H,3,16H2,1-2H3 |
InChI Key |
ZEPRJTIROOGJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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